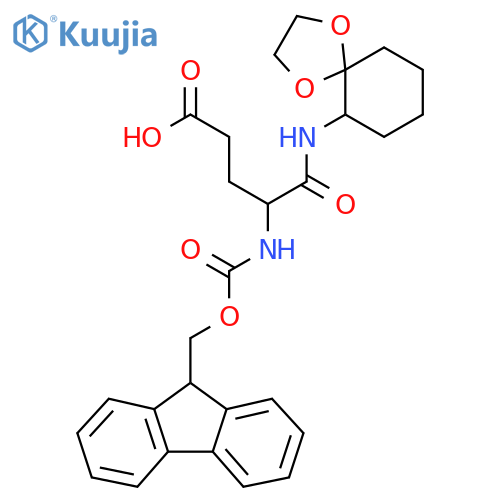Cas no 2171745-77-8 (4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

2171745-77-8 structure
商品名:4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1550074
- 4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171745-77-8
-
- インチ: 1S/C28H32N2O7/c31-25(32)13-12-23(26(33)30-24-11-5-6-14-28(24)36-15-16-37-28)29-27(34)35-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22-24H,5-6,11-17H2,(H,29,34)(H,30,33)(H,31,32)
- InChIKey: ZAUIKBZBVUMGHB-UHFFFAOYSA-N
- ほほえんだ: O1CCOC21CCCCC2NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 508.22095136g/mol
- どういたいしつりょう: 508.22095136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 807
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 123Ų
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1550074-0.5g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1550074-0.1g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1550074-100mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1550074-2500mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1550074-5.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1550074-250mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1550074-10.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1550074-0.25g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1550074-10000mg |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1550074-1.0g |
4-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171745-77-8 | 1g |
$3368.0 | 2023-06-05 |
4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
2171745-77-8 (4-({1,4-dioxaspiro4.5decan-6-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
